molecular formula C12H24N2O2 B13349603 Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B13349603
M. Wt: 228.33 g/mol
InChI Key: UWNNQBIGNFPJRP-ULKQDVFKSA-N
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Description

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, methyl substituents at positions 2 and 6, and an amino group at position 2. The stereochemistry (2R,6S) is critical for its conformational stability and interactions in chemical or biological systems. This compound is often studied as a building block in pharmaceutical synthesis due to its rigid piperidine scaffold and functional groups that enable further derivatization .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t8-,9+,10?

InChI Key

UWNNQBIGNFPJRP-ULKQDVFKSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis often begins with a suitable piperidine derivative, which may undergo various transformations to introduce the amino group and the tert-butyl carboxylate moiety.

  • Protection and Deprotection Steps : Protecting groups are used to selectively modify parts of the molecule. For example, the tert-butyl group can be introduced via a tert-butoxycarbonyl (Boc) protection step, followed by deprotection to reveal the amino group.

  • Stereochemical Control : Achieving the correct stereochemistry (2R,6S) is crucial and may involve asymmetric synthesis techniques or resolution of racemic mixtures.

Specific Reaction Conditions

Reaction Step Reagents Conditions Outcome
Protection Di-tert-butyl dicarbonate (Boc2O), Et3N CH2Cl2, rt Boc-protected piperidine derivative
Amination Ammonia or ammonium salt, catalyst (e.g., Pd/C) High pressure, elevated temperature Introduction of amino group
Deprotection Acidic conditions (e.g., HCl in dioxane) Room temperature Removal of Boc group to reveal amino group

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including:

Biological Activity and Applications

Piperidine derivatives, including this compound, have been explored for their potential biological activities. Compounds with similar structures have shown promise as pharmacological agents due to their ability to interact with specific molecular targets, such as enzymes or receptors involved in neurotransmitter pathways.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate and Analogs

Compound (CAS No.) Substituents (Positions) Key Functional Groups Similarity Score
1245648-32-1 (Target) 2,6-dimethyl; 4-amino tert-butyl carboxylate, NH₂ -
1003843-30-8 2,6-diethyl; 4-oxo tert-butyl carboxylate, C=O 0.81
190906-92-4 2-methyl; 4-oxo tert-butyl carboxylate, C=O 0.81
1093759-80-8 4-(2,2,2-trifluoroacetyl) tert-butyl carboxylate, CF₃CO 0.86

Substituent Effects on Physicochemical Properties

  • Amino vs. Oxo Groups: The target compound’s 4-amino group enhances solubility in polar solvents and enables salt formation (e.g., via protonation), contrasting with the 4-oxo analogs (1003843-30-8, 190906-92-4), which exhibit lower solubility due to reduced hydrogen-bonding capacity. This aligns with findings in sparfloxacin derivatives, where amino groups improved bioavailability through salt formation .
  • Methyl vs.
  • Trifluoroacetyl Group : Compound 1093759-80-8’s electron-withdrawing trifluoroacetyl group increases electrophilicity, making it reactive toward nucleophiles—a property absent in the target compound.

Stereochemical and Conformational Differences

The (2R,6S) configuration of the target compound imposes a specific chair conformation on the piperidine ring, stabilizing intramolecular hydrogen bonds (e.g., N–H⋯O). In contrast, oxo-substituted analogs (e.g., 1003843-30-8) adopt planar conformations at the 4-position, as seen in sparfloxacin derivatives, where planarity influences antimicrobial activity via DNA gyrase binding .

Biological Activity

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 2102955-00-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate receptor activity and enzymatic functions, leading to various physiological effects.

Potential Targets

  • Receptors : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
  • Enzymes : It may inhibit or activate certain enzymes involved in metabolic pathways, thereby altering cellular function.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionExhibited protective effects in neuronal cultures
AntimicrobialInhibited growth of specific bacteria
AntioxidantReduced oxidative stress markers

Case Study: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the activation of survival pathways mediated by specific growth factors. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Root Cause Analysis : Use fishbone diagrams to trace variability to raw material quality, mixing efficiency, or catalyst aging.
  • Feedback Loops : Integrate computational predictions (e.g., reaction yield models) with automated flow chemistry systems .

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